Lithium metatungstate
Description
Properties
CAS No. |
127463-01-8 |
|---|---|
Molecular Formula |
C15H24BNO2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Ion Exchange Processes for Lithium Metatungstate Production
A central method for synthesizing this compound involves a carefully controlled ion exchange process. google.comgoogle.com This procedure starts with an aqueous solution of lithium monotungstate, which is then treated to replace a significant portion of its lithium ions with hydrogen ions. google.com The goal is to exchange between 70% and 80% of the dissolved lithium ions, a conversion that facilitates the formation of the metatungstate polyanion, [H₂W₁₂O₄₀]⁶⁻. google.comgoogle.com
The progress of the ion exchange is monitored by the pH of the solution. As lithium ions are extracted, the pH initially drops to a value below 2.0 before rising to a target range of 3.5 to 5.0. google.comgoogleapis.com The process is considered complete only when the pH stops falling and begins to rise, indicating the desired level of lithium extraction has been achieved. google.comgoogleapis.com A variety of cation exchange resins can be employed for this purpose, provided they are in the hydrogen form. google.com Examples of suitable commercial resins include those from the Amberlite series. google.comgoogleapis.com Once the lithium-loaded resin is spent, it can be regenerated for reuse by treating it with an inorganic acid such as sulfuric or hydrochloric acid. google.comgoogleapis.com
| Ion Exchange Parameter | Value / Range | Source(s) |
| Precursor Solution | Aqueous Lithium Monotungstate | google.comgoogle.com |
| % Lithium Ion Exchange | 70% - 80% | google.comgoogle.com |
| Final Solution pH | 3.5 - 5.0 (Advantageously 4.0 - 4.5) | google.com |
| Initial pH Drop | Below 2.0 | google.comgoogleapis.com |
| Resin Requirement | Must be in Hydrogen (H+) form | google.com |
Precursor Chemistry and Reaction Pathways
The primary precursor for this compound synthesis is a solution of lithium monotungstate. google.com This solution is typically formed by dissolving tungsten trioxide (WO₃) in an aqueous solution of lithium hydroxide (B78521) (LiOH). google.com The tungsten trioxide can be obtained from various sources, including the roasting of ammonium (B1175870) paratungstate at temperatures above 300°C. google.comgoogleapis.com
The reaction pathway begins with the dissolution of tungsten trioxide in the lithium hydroxide solution, which should have a molarity of at least 0.7 to achieve satisfactory concentrations. google.com This dissolution is conducted with agitation, and the addition of tungsten trioxide continues until the pH of the solution falls to approximately 11. google.com A critical step in preparing the precursor solution is the removal of any residual ammonia (B1221849) that may be present in the tungsten trioxide feed. google.comgoogleapis.com This is accomplished by heating the solution to temperatures above 70°C to expel the ammonia gas. google.com Failure to remove ammonia can interfere with the subsequent process and final product purity. google.comgoogleapis.com
| Precursor | Role | Preparation Details | Source(s) |
| Tungsten Trioxide (WO₃) | Source of Tungsten | Can be derived from roasting ammonium paratungstate. | google.comgoogleapis.com |
| Lithium Hydroxide (LiOH) | Source of Lithium & Reaction Medium | Aqueous solution, molarity > 0.7. | google.com |
| Lithium Monotungstate | Direct Precursor for Ion Exchange | Formed by dissolving WO₃ in LiOH solution to a pH of ~11. | google.comgoogle.com |
Solution Concentration and Purification Strategies
Following the ion exchange process, the resulting this compound solution is relatively dilute, with a density typically less than 1.1 g/cc. google.comgoogle.com To make it suitable for its primary applications, such as a heavy media separation liquid, the solution must be concentrated. google.com The objective is to significantly increase the solution's density, often to a target greater than 3.2 g/cc, with maximum densities reaching about 3.5 g/cc. google.comgoogle.com
Several methods can be used for this concentration step, including:
Evaporation: Heating the solution to remove excess water. google.comlmtliquid.com
Vacuum Treatment: Removing water under reduced pressure. google.com
Reverse Osmosis: A membrane-based filtration process to separate water from the tungstate (B81510) solution. google.comosti.gov These techniques can be used individually or in combination. google.com
Purification may also involve filtration steps. For instance, if colloidal tungsten trioxide is used to stabilize the solution during concentration, it is later removed from the solution via multi-stage filtration using filter papers with decreasing pore sizes. googleapis.com
Control of Side Reactions and Product Purity
A key challenge during the synthesis, particularly during the concentration phase, is the potential formation of lithium paratungstate as an undesirable byproduct. google.com The formation of this impurity can be minimized or completely prevented by saturating the this compound solution with colloidal tungsten trioxide before beginning concentration. google.com This addition enhances the stability of the metatungstate solution. google.com
Further control over product purity is achieved by managing the processing environment. Excluding air or oxygen during processing, especially during concentration, has been found to enhance the stability of the tungsten solutions. google.com Additionally, ensuring the complete removal of ammonia from the initial tungsten trioxide precursor is a critical step for purity control, as any remaining ammonia can interfere with the final product. google.comgoogleapis.com
| Control Measure | Purpose | Method | Source(s) |
| Addition of Colloidal WO₃ | Prevent Lithium Paratungstate formation | Saturate the dilute solution before concentration. | google.com |
| Exclusion of Air/Oxygen | Enhance solution stability | Process under an inert atmosphere, especially during concentration. | google.com |
| Removal of Ammonia | Ensure precursor purity | Heat the lithium monotungstate solution above 70°C. | google.comgoogleapis.com |
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Investigations of Lithium Metatungstate and Related Polyoxometalates
Crystallographic studies are fundamental to determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, X-ray diffraction is the primary technique employed to elucidate its structure.
While detailed crystallographic data such as lattice parameters and space group for this compound are not widely reported in the available literature, the structural principles are well-established from studies on analogous Keggin polyoxometalates. The general structure of the metatungstate anion is a testament to the self-assembly capabilities of these complex inorganic clusters.
Solution-Phase Spectroscopic Analysis
Spectroscopic techniques are invaluable for understanding the structure and dynamics of this compound in solution, where it is often utilized for applications such as a heavy liquid for density separations.
NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei. For this compound, NMR studies involving ¹H, ¹⁷O, and ¹⁸³W nuclei provide a wealth of information about its structure and integrity in solution.
¹⁸³W NMR: The tungsten-183 (B82725) isotope is a spin-1/2 nucleus, making it ideal for high-resolution NMR studies of polyoxotungstates. The ¹⁸³W NMR spectrum of the metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, is highly characteristic. In aqueous solutions of related metatungstates like sodium metatungstate, the anion gives rise to two main resonances with an intensity ratio of 2:1, corresponding to the two sets of chemically non-equivalent tungsten atoms in the Keggin structure. The chemical shifts are sensitive to factors such as pH and the nature of the counter-ion. For instance, in acidified lithium tungstate (B81510) solutions, transformations to other polyoxometalate species can be monitored by the appearance of new ¹⁸³W NMR signals. Studies on sodium metatungstate have shown that it decomposes with the addition of a base into other paratungstate species, a process that can be directly observed and quantified using ¹⁸³W NMR.
¹⁷O NMR: Oxygen-17 NMR, despite the low natural abundance of the isotope, provides direct insight into the various oxygen environments within the polyoxometalate framework. The spectra can distinguish between terminal oxygen atoms (W=O), bridging oxygen atoms (W-O-W), and internal oxygen atoms. In studies of acidified tungstate solutions, ¹⁷O NMR has been instrumental in identifying the different polyanion species present at equilibrium.
¹H NMR: Proton NMR is primarily used to detect and characterize the internal protons of the [H₂W₁₂O₄₀]⁶⁻ anion. The chemical shift of these protons provides information about their location within the Keggin structure and their interaction with the surrounding framework. The typical chemical shift range for protons in various chemical environments is well-documented and can be used to confirm the presence of the protonated metatungstate species.
Representative NMR Data for Metatungstate and Related Species
| Nucleus | Species/Environment | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹⁸³W | [H₂W₁₂O₄₂]¹⁰⁻ in acidified Li₂WO₄ solution | -105 to -145 | |
| ¹⁸³W | W₇O₂₄⁶⁻ in acidified Na₂WO₄ solution | +269.2, -98.8, -178.9 | |
| ¹⁷O | Terminal Oxygen (W=O) | ~590-624 | |
| ¹H | Internal protons in [H₂W₁₂O₄₀]⁶⁻ | Generally downfield |
UV-Vis spectroscopy probes the electronic transitions within a molecule. For polyoxometalates like this compound, the UV spectrum is dominated by intense charge-transfer bands. These arise from the transition of electrons from oxygen-based orbitals to tungsten-based orbitals (O→W charge transfer).
Infrared spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. In the context of this compound, the IR spectrum is dominated by the vibrations of the tungstate framework.
The characteristic vibrational modes of Keggin-type polyoxometalates are well-established. These include the asymmetric stretching vibrations of the terminal W=O bonds, the asymmetric stretching of the W-O-W corner-sharing bridges, and the asymmetric stretching of the W-O-W edge-sharing bridges. These vibrations occur in distinct regions of the infrared spectrum and provide a fingerprint for the metatungstate anion. While a specific, detailed FTIR spectrum for pure this compound is not prevalent in the searched literature, data from related lithium-containing compounds and other polyoxometalates provide a basis for understanding its expected spectral features. For
Thermal Analysis Techniques
Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition behavior of this compound. These methods monitor changes in the physical and chemical properties of the material as a function of temperature. The data obtained from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into the compound's behavior at elevated temperatures, including phase transitions and decomposition pathways. While detailed research findings specifically for solid this compound are not extensively published, the thermal behavior of analogous polyoxometalates, such as ammonium (B1175870) metatungstate, offers a strong model for its expected decomposition process.
It is established that aqueous solutions of this compound exhibit limited thermal stability, with decomposition reported to commence at temperatures between 80°C and 100°C. Exceeding these temperatures, particularly when evaporating solutions to increase density, can lead to irreversible degradation of the compound.
The thermal decomposition of solid, hydrated this compound is anticipated to proceed in distinct stages, paralleling the behavior of other metatungstate salts. This process typically involves an initial dehydration phase, followed by the decomposition of the metatungstate anion at higher temperatures, ultimately yielding simpler lithium and tungsten oxides.
An illustrative representation of the expected thermal decomposition events for hydrated this compound, based on analogous compounds, is presented in the data table below.
| Temperature Range (°C) | Technique | Observed Event | Mass Loss (%) |
| 25 - 200 | TGA | Loss of adsorbed and crystal water (Dehydration) | Variable |
| > 400 | TGA/DSC | Decomposition of the metatungstate anion | Significant |
| > 600 | TGA/DSC | Formation of stable tungsten oxides | Stable residue |
This table is illustrative and based on the known thermal behavior of analogous polyoxometalate compounds.
The following subsections detail the expected findings from Thermogravimetric Analysis and Differential Scanning Calorimetry for this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) of hydrated this compound is expected to reveal a multi-step decomposition profile. The initial and most significant mass loss would occur at lower temperatures, typically below 200°C, corresponding to the evolution of physically adsorbed and chemically bound water molecules (crystal water).
For comparison, the thermal decomposition of ammonium metatungstate hydrate (B1144303) shows a similar pattern, with the loss of water below 200°C, followed by the release of ammonia (B1221849) between 180°C and 380°C, and the formation of tungsten trioxide above 380°C, with complete decomposition to WO₃ occurring at temperatures of 600°C and above. ammonium-metatungstate.comresearchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) provides complementary information to TGA by measuring the heat flow associated with thermal events. For hydrated this compound, the DSC thermogram would be expected to show an endothermic peak in the low-temperature region (corresponding to the TGA mass loss), which is characteristic of the energy required for the vaporization of water.
In the higher temperature region, the decomposition of the anhydrous metatungstate would be associated with one or more exothermic or endothermic peaks. The nature of these peaks would depend on the specific decomposition pathway and the crystallinity of the resulting products. For instance, the crystallization of the final oxide products would be expected to produce an exothermic event. In the case of ammonium metatungstate, an exothermic peak is observed around 308°C due to the decomposition of an intermediate, and a sharp endothermic peak appears around 360°C, which is attributed to the loss of crystalline water in the reaction products. researchgate.net Similar complex thermal events could be anticipated for this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems, making it highly suitable for studying the intricate electronic structure and chemical bonding within lithium metatungstate and related polyoxometalates. arxiv.orgbarc.gov.in DFT calculations allow for a detailed analysis of how electrons are distributed within the [H₂W₁₂O₄₀]⁶⁻ anion and how this distribution is affected by reduction and interaction with lithium cations.
Research has employed DFT to rationalize the unconventional redox activity observed in these systems. nih.govacs.org For instance, in the Wells-Dawson structure [P₂W₁₈O₆₂]⁶⁻, which shares characteristics with metatungstates, DFT has been used to understand its ability to reversibly accept up to 18 electrons when lithium is the counter-cation. nih.govacs.org The calculations help explain the electronic structure of both the fully oxidized and the highly reduced forms of the cluster. nih.gov
Key findings from DFT studies on tungstate (B81510) and related molybdate (B1676688) POMs include:
Bonding Character: The bonding in these clusters is complex, involving W-O bonds with varying degrees of covalent and ionic character. For the simpler lithium tungstate (Li₂WO₄), the W-O bond distance is approximately 1.79 Å, while the Li-O distance is 1.96 Å, reflecting the stronger, more covalent nature of the W-O interaction compared to the ionic Li-O bond. chemkits.eu DFT helps to parse these interactions in the much larger metatungstate anion.
Electron Localization: Upon reduction, added electrons are not uniformly distributed over the entire POM framework. DFT calculations on related reduced molybdates suggest that the added 5d electrons from tungsten (or molybdenum) can become localized in newly formed metal-metal bonds. nih.govresearchgate.net This leads to the formation of specific sub-clusters within the anion, such as {Wᵛ³} triads. nih.gov
Density of States (DOS): Analysis of the DOS reveals the contributions of different atomic orbitals to the valence and conduction bands. osti.gov In related oxides, oxygen p-orbitals typically dominate the valence band, while the d-orbitals of the transition metal (tungsten) are crucial components of the lowest unoccupied molecular orbitals (LUMOs). These LUMOs are where electrons are added during redox processes, and DFT shows how their energy levels are influenced by the POM structure and surrounding environment. chinesechemsoc.org
| Compound/System | Bond Type | Typical Bond Distance (Å) | Reference |
|---|---|---|---|
| Lithium Tungstate (Li₂WO₄) | W-O | 1.79 | chemkits.eu |
| Lithium Tungstate (Li₂WO₄) | Li-O | 1.96 | chemkits.eu |
| Reduced Metatungstate ([H₂W₁₂O₄₀]⁶⁻) | W...W (Oxidized) | ~3.7 | acs.org |
| W-W (Reduced, in {W³} cap) | ~3.0 | acs.org |
Mechanistic Insights into Redox Processes in Polyoxometalate Systems
The ability of polyoxometalates like this compound to undergo multi-electron redox reactions is one of their most significant properties. nih.gov Computational studies have been vital in unraveling the complex mechanisms that govern these processes. The reduction of the metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, is not a simple, single-step event but a series of coupled chemical and electrochemical reactions that become increasingly complex as more electrons are added. acs.orgresearchgate.net
The complete mechanistic pathway for the 24-electron redox behavior of the metatungstate anion has been detailed through the simulation of cyclic voltammetry data. acs.orgresearchgate.net This process involves the formation of distinct, often colored, species colloquially known as "tungsten-blues," "tungsten-browns," and "tungsten-reds." researchgate.net
The general sequence of events is as follows:
Initial Reduction: The process begins with the electrochemical reduction of the anion by up to four electrons, forming the "tungsten-blues." acs.orgresearchgate.net
Coupled Reactions: Further reduction leads to coupled chemical and electrochemical steps. Stable "tungsten-browns" are formed from the 6- and 12-electron reduced species. researchgate.net
Deep Reduction: The "tungsten-reds" are subsequently formed from the 18- and 24-electron reduced forms. researchgate.net
A crucial insight from these studies is the role of proton-coupled electron transfer (PCET). The storage of a large number of electrons within the cluster is often facilitated by the simultaneous addition of protons (H⁺). scispace.com This protonation helps to stabilize the increasing negative charge on the anion as it becomes highly reduced, a phenomenon particularly important in aqueous solutions. nih.govacs.org The presence of lithium cations is also key, as they can interact with the oxygen framework and influence the reduction potentials and stability of the reduced species. nih.gov
| Number of Electrons Added | Resulting Species/Form | Reference |
|---|---|---|
| 1-4 | "Tungsten-blues" | acs.orgresearchgate.net |
| 6 | "Tungsten-browns" (stable forms) | researchgate.net |
| 12 | ||
| 18 | "Tungsten-reds" | researchgate.net |
| 24 |
Computational Approaches to Structural Dynamics and Transformations
The addition of multiple electrons to the metatungstate anion can induce significant structural changes. Computational methods are essential for predicting and analyzing these transformations, which range from subtle bond length adjustments to complete framework rearrangements. acs.org
Upon reduction, a significant structural change anticipated and confirmed by computational analysis is the shortening of W-W distances within specific parts of the cluster, leading to the formation of direct metal-metal bonds. acs.org For the six-electron reduced metatungstate, calculations support the formation of a {Wᴵⱽ₃} trinuclear cap where the W-W separation is shortened by approximately 0.7 Å. acs.org This transformation involves the conversion of W-O-W bridges into W-(OH)-W links to accommodate the new bonding arrangement. acs.org
In cases of "super-reduction" (the addition of many electrons), DFT calculations on related systems suggest that the entire POM framework can rearrange to a more stable isomeric form, such as the ε-Keggin structure. nih.govresearchgate.net These transformations are driven by the need to accommodate the large number of added electrons in stable bonding orbitals, which often involves creating multiple metal-metal bonded sub-clusters. nih.gov
Computational methods like the nudged elastic band (NEB) method can be used to calculate the energy barriers for these structural transformations and for ion diffusion within the crystal lattice, providing crucial data on reaction kinetics. chinesechemsoc.orgxmu.edu.cn By mapping the potential energy surface, researchers can identify the most likely pathways for structural changes and ion movement.
Applications in Advanced Separation Sciences
Principles of Density-Based Separation with Lithium Metatungstate
The fundamental principle behind the use of this compound in separation sciences is buoyancy. Materials with a density greater than the LMT solution will sink, while those with a lower density will float. wordpress.com This simple yet effective method allows for the segregation of different components from a heterogeneous mixture. The density of the LMT solution can be precisely adjusted by dilution with deionized water to lower the density or by controlled evaporation of water to increase it, with a typical usable range at room temperature between 1.01 and 3.0 g/cm³. lmtliquid.com This adjustability is crucial for targeting the separation of specific materials with known densities.
Unlike hazardous organic heavy liquids, LMT is an inorganic salt that is highly soluble in water, non-flammable, and environmentally stable. musechem.com Its relatively low viscosity compared to other tungstate-based heavy liquids at similar high densities facilitates more efficient and faster separations, as particles can move more freely within the solution. google.com
Geochemical and Mineralogical Separations
This compound is extensively utilized in geochemical and mineralogical studies for the separation and concentration of minerals from rock and sediment samples.
Recovery of Heavy Minerals
The process typically involves crushing the rock sample to liberate individual mineral grains, followed by immersion in the LMT solution. The heavier minerals sink and are collected, while the lighter fraction is decanted. trea.com This method is also employed in the diamond industry, where LMT solutions are used to separate diamonds (density ~3.5 g/cc) from associated silicate (B1173343) minerals. trea.comgoogle.com
Coal Washability and Impurity Removal
This compound serves as a safe and effective alternative to traditional organic heavy liquids for determining the washability characteristics of coal. osti.gov Coal washability analysis is essential for assessing the potential to remove impurities and improve the quality of coal. By using LMT solutions of varying specific gravities, a partition curve can be generated, which shows the theoretical yield and quality of the cleaned coal at different separation densities. seprosystems.com
A key advantage of LMT in coal analysis is that it does not interfere with subsequent chemical analyses, such as the determination of sodium, nitrogen, and hydrogen content in the coal and its ash, which can be a problem with sodium or ammonium (B1175870) metatungstate solutions. google.comtrea.com The use of LMT allows for the effective gravity separation of coal from denser mineral impurities like pyrite (B73398) and shale, leading to a purer coal product with a reduced environmental impact upon combustion. seprosystems.com For instance, in one study, a Falcon Concentrator using an LMT medium reduced the ash content of a coal sample from 14.1% to 6.3% while recovering 92.4% of the coal. seprosystems.com
Geological Sample Analysis (e.g., mudrocks, fossils, paleontology, geochronology, mineralogy)
The application of LMT extends to the analysis of a wide range of geological samples. In the study of mudrocks , which are fine-grained sedimentary rocks, LMT is used to separate the heavy mineral fraction from the obscuring clay matrix. osti.govresearchgate.netresearchgate.net This separation is crucial for provenance determinations and for understanding the distribution of trace elements. osti.govresearchgate.net For detrital zircon geochronology in mudstones, LMT with a density of 2.9 g/cc is used to separate zircons from less dense minerals. geoscienceworld.org
In paleontology , LMT is used to concentrate microfossils, such as small vertebrate teeth and bones, from sediment. ca.gov By calibrating the LMT solution to a density of about 2.6 g/cm³, paleontologists can float off the more numerous quartz and feldspar (B12085585) grains, leaving a concentrate rich in fossil remains. ca.gov This non-destructive technique is particularly valuable for recovering delicate microfossils for further study.
The table below provides a summary of LMT applications in geochemical and mineralogical separations:
| Application Area | Specific Use | Target Density (g/cm³) | Key Benefit |
| Heavy Mineral Recovery | Separation from light minerals | 2.85 - 2.9 | Concentrates heavy mineral suite for provenance studies. researchgate.net |
| Coal Washability | Impurity removal (pyrite, shale) | Variable (e.g., 1.4 - 2.4) | Non-interfering with subsequent chemical analysis. google.comtrea.comosti.gov |
| Mudrock Analysis | Heavy mineral separation from clay | ~2.9 | Enables provenance and trace element studies. osti.govresearchgate.netgeoscienceworld.org |
| Paleontology | Concentration of microfossils | ~2.6 | Non-destructive recovery of delicate fossils. ca.gov |
| Diamond Exploration | Separation from silicate gangue | < 3.5 | Efficiently isolates high-density diamonds. trea.comgoogle.com |
Environmental Microplastic Separation and Quantification from Diverse Matrices
The growing concern over microplastic pollution has led to the adoption of LMT for their separation and quantification from various environmental samples. The National Oceanic and Atmospheric Administration (NOAA) recommends using LMT with a density of approximately 1.6 g/cm³ for this purpose. jmaterenvironsci.comwur.nl This density is ideal for floating a wide range of plastic polymers, including those with higher densities like PET and PVC, while allowing denser sediment particles to sink. wur.nlmdpi.com
The process typically involves digesting any organic matter in the sample, followed by density separation with the LMT solution. The floating microplastics are then collected, often by filtration, for subsequent quantification and identification using techniques like microscopy and spectroscopy. wwu.eduscielo.org.mx Studies have shown that LMT is effective for extracting microplastics from benthic sediments, drinking water sludge, and other environmental matrices. wwu.edukennesaw.edu For instance, in a study of benthic sediments in the Salish Sea, dried sediment was separated using LMT at a density of 1.6 g/mL. wwu.edu
The choice of separation fluid is critical, and while cheaper options like sodium chloride exist, their lower density limits their effectiveness for higher-density plastics. mdpi.com LMT provides a reliable method for recovering a broader spectrum of microplastic types.
Advanced Methodologies for Density Adjustment and Reusability in Laboratory Settings
A significant advantage of this compound is its reusability, which helps to offset its relatively high initial cost. researchgate.net After a separation procedure, the diluted LMT solution can be recovered and its density readjusted for subsequent use.
Density Adjustment:
To decrease density: Deionized water is added to the LMT solution until the desired lower density is achieved. lmtliquid.com
To increase density: The excess water is evaporated from the solution. This is typically done by gently heating the solution on a hot plate, often with magnetic stirring, to a temperature below 100°C to avoid damaging the LMT. lmtliquid.com It is important not to let the solution dry out completely at high temperatures, as this can cause permanent damage. lmtliquid.com Some protocols suggest heating up to 200°C is acceptable as long as the LMT is not completely dried out above 100°C. lmtliquid.com Reverse osmosis can also be used as a concentration technique. osti.gov
Reusability and Recovery: The recovery process involves filtering the used LMT solution to remove any particulate matter. lmtliquid.com The filtrate is then heated to evaporate the wash water and reconcentrate the solution to the required density. lmtliquid.com The density can be monitored during this process using hydrometers or by observing the flotation of glass beads of a known density. With careful handling and recovery, LMT solutions can be reused multiple times without significant loss of performance, making it an economically viable and environmentally responsible choice for density-based separations in the laboratory. researchgate.netuws.ac.uk
Comparative Analysis with Alternative Density Separation Media (e.g., sodium polytungstate, lithium heteropolytungstate)
In the realm of advanced separation sciences, particularly for density-based separations in fields like mineralogy, geology, and materials science, the choice of heavy liquid medium is critical. lmtliquid.com this compound (LMT) is a prominent member of a class of inorganic heavy liquids based on polyoxometalates. google.com Its performance and applicability are best understood through a comparative analysis with other widely used tungsten-based media, namely sodium polytungstate (SPT) and lithium heteropolytungstate (LST). lmtliquid.comchem.com.au These compounds offer non-toxic alternatives to historically used hazardous organic liquids like bromoform (B151600) and tetrabromoethane. usgs.govwikipedia.orgmusechem.com
The primary function of these aqueous solutions is to create a medium with a precisely controlled density, allowing materials to be separated based on their specific gravity; particles denser than the liquid sink, while those less dense will float. lmtliquid.comtrea.com Key parameters for comparison include maximum achievable density, viscosity at working densities, thermal stability, and operational handling.
This compound (LMT)
Aqueous solutions of this compound, with the formula Li₆[H₂W₁₂O₄₀], are capable of achieving exceptionally high densities. google.com Research and patents indicate that LMT solutions can be concentrated to densities of at least 3.2 g/cm³, with maximum densities reported to be around 3.5 g/cm³, and in some cases as high as 3.7 g/cm³. google.comtrea.comgoogle.comitia.info This high density makes LMT particularly useful for separating very dense minerals, such as diamonds (density ~3.5 g/cm³) from silicate gangue (density ~3.1-3.4 g/cm³). trea.comgoogle.com A significant advantage of LMT is its notably lower viscosity at high densities when compared to other metatungstate solutions. google.com This lower viscosity facilitates cleaner and more efficient separations, especially with fine-grained materials. google.com However, LMT exhibits limited thermal stability, with recommendations to avoid complete drying at temperatures above 100°C to prevent decomposition. chem.com.aulmtliquid.com Density is typically increased by the time-consuming process of evaporation rather than boiling. chem.com.au
Sodium Polytungstate (SPT)
Sodium polytungstate (Na₆[H₂W₁₂O₄₀]) is another common heavy liquid medium, often considered due to its lower cost compared to its lithium counterpart. sometu.deresearchgate.net SPT solutions can be prepared to a maximum density of approximately 3.1 g/cm³. google.comsometu.deheavy-liquid.comsigmaaldrich.com While effective for many standard mineral separations, this density is lower than the maximum achievable with LMT. google.com A primary drawback of SPT is its viscosity, which increases significantly at densities above 2.7 g/cm³, potentially hindering the separation efficiency of fine particles. usgs.gov Reports indicate that at the same density, SPT is roughly twice as viscous as LST heavy liquid. heavyliquids.com Furthermore, SPT solutions can show thermal instability, with some users reporting the formation of an insoluble white precipitate when heated to 100°C. heavyliquids.com
Lithium Heteropolytungstate (LST)
Lithium heteropolytungstate represents a more recent development in dense media technology. chem.com.au LST solutions are composed of lithium heteropolytungstates (around 80-85% by weight) in water. heavyliquids.com These solutions offer a versatile density range, capable of reaching up to 2.95 g/mL at room temperature (25°C) and as high as 3.6 g/mL at elevated temperatures. chem.com.auwikipedia.org A key advantage of LST is its low viscosity, even at high densities, which allows for faster and more complete separations. heavyliquids.com Crucially, LST possesses excellent thermal stability, unlike LMT and SPT, meaning its solutions can be safely boiled to remove water and increase density, simplifying the recycling process. chem.com.auresearchgate.net This combination of low viscosity and high thermal stability makes LST a highly efficient medium for various applications, including the separation of pyrite from coal tailings and the extraction of pollen from sediments. ualberta.cascielo.br
Detailed Research Findings
Research highlights the specific advantages of each medium. Patents for this compound emphasize its utility in separating high-density materials that are inseparable with SPT, such as in the heavy mineral sand industry where uneconomic heavy minerals with densities less than 3.4 g/cc need to be removed. google.com The lower viscosity of LMT is also a patented advantage, allowing for more effective separations. google.com
Studies comparing SPT and LST for palynological applications (pollen extraction) have shown that while both are effective non-toxic methods, they can yield different results in terms of pollen concentration estimates compared to traditional acid digestion methods. ualberta.ca The lower viscosity of LST is often cited as a significant benefit, leading to more efficient processing. heavyliquids.com For the beneficiation of pyrite (density ~5.0 g/cm³) from mining waste, LST solutions with a density of 2.85 g/mL have been successfully used to separate the dense pyrite from lighter mineral components (density < 2.65 g/cm³). scielo.br
The operational differences in recycling are a significant research finding. LMT and SPT require careful, slow evaporation to recover the concentrated liquid, as boiling can cause decomposition. chem.com.aulmtliquid.com In contrast, the superior thermal stability of LST allows for rapid concentration via boiling, a considerable practical advantage in a laboratory setting. chem.com.au
Comparative Data Table
| Property | This compound (LMT) | Sodium Polytungstate (SPT) | Lithium Heteropolytungstate (LST) |
| Chemical Formula/Type | Li₆[H₂W₁₂O₄₀] | Na₆[H₂W₁₂O₄₀] | Lithium Heteropolytungstate |
| Max. Density (Room Temp) | ~3.5 g/cm³ google.comtrea.comgoogle.com | ~3.1 g/cm³ google.comheavy-liquid.comsigmaaldrich.com | ~2.95 g/mL chem.com.auwikipedia.org |
| Max. Density (Elevated Temp) | Not recommended | Not recommended | Up to 3.6 g/mL chem.com.au |
| Viscosity | Lower than SPT at high densities google.com | High, especially >2.7 g/cm³ usgs.gov | Low viscosity, lower than SPT heavyliquids.com |
| Thermal Stability | Limited; damaged if dried >100°C chem.com.aulmtliquid.com | Limited; may precipitate at 100°C heavyliquids.com | Excellent; can be boiled for recycling chem.com.au |
| Primary Advantage | Highest achievable density google.com | Lower cost researchgate.net | Low viscosity and high thermal stability chem.com.auheavyliquids.com |
| Common Applications | High-density mineral separations (e.g., diamonds), coal washing lmtliquid.comtrea.com | General mineral separations, coal analysis usgs.gov | Mineral, pollen, and fossil separation ualberta.cascielo.brpurdue.edu |
Exploration of Other Research Applications
Role in Polyoxometalate-Based Catalysis Research
Lithium metatungstate (Li₆[H₂W₁₂O₄₀]) is recognized for its potential applications in catalysis, a utility that stems largely from its high solubility and stability in aqueous solutions. google.comgoogle.com While often employed as a precursor, the inherent properties of the metatungstate anion and the associated lithium counterions are subjects of research interest. The high solubility of metatungstates, in general, makes them useful as catalysts or for preparing other heteropoly acids and polyoxometalates (POMs) that are effective in various organic reactions. google.comitia.info
Fundamental Studies in Redox Chemistry and Electron Storage in Polyoxometalates, including Mechanochemical Reduction with Lithium Metal
Polyoxometalates are renowned for their ability to undergo multiple, reversible electron-transfer reactions without decomposition of their core structure, earning them the moniker "electron sponges" or molecular electron reservoirs. nih.gov This property makes them excellent models for studying the redox chemistry of metal oxides and promising candidates for energy storage applications. The lithium salt of the Wells-Dawson polyoxoanion, Li₆[P₂W₁₈O₆₂], exemplifies this behavior. In aqueous solutions, it can be reversibly reduced by up to 18 electrons per cluster. nih.gov The choice of counterion is significant; studies show that the lithium salt of this POM can store more electrons than its sodium or potassium counterparts, demonstrating 16, 13, and 11 electron equivalents per cluster, respectively. acs.org
A novel, solvent-free approach for studying the redox chemistry of POMs involves the mechanochemical reduction with lithium metal. acs.org In a systematic investigation, a polyoxomolybdate was reacted with varying equivalents of lithium metal, providing fundamental insights applicable to polyoxotungstates like this compound. This solid-state method generates highly electron-rich species and allows for a detailed examination of the structural and electronic changes that occur upon super-reduction. itia.infoacs.org
Key findings from the mechanochemical reduction of a Keggin-type POM with lithium metal are summarized below. acs.org
| Equivalents of Li Metal (n) | Avg. Mo Oxidation State | Spectroscopic/Structural Observations |
| 1–12 | Decreases from +6.0 towards +5.0 | Lengthening and weakening of terminal Mo=O bonds observed via FTIR spectroscopy. |
| ~8 | Approaching +5.2 | Onset of Mo–Mo bond formation indicated by EXAFS spectra. |
| >12 | Below +5.0 | Significant structural change occurs as reduction proceeds to include Mo(IV). |
| ≥16 | Continues to decrease | Emergence of features in UV-vis spectra associated with Mo(V)–Mo(V) and {Mo(IV)₃} bonding in an ε-Keggin structure. |
| 24 | Consistent with Mo(V) and at least one Mo(IV)₃ triad | Mo–Mo distances shorten significantly, confirming extensive metal-metal bond formation. |
This table is based on data from the mechanochemical reduction of (TBA)₃[PMo₁₂O₄₀] with lithium metal, which serves as a model for understanding the fundamental reduction processes in polyoxometalates.
This mechanochemical approach provides access to highly reduced, electron-rich POMs and reveals the complex chemistry involved in their super-reduction, establishing a new avenue for understanding the electronic properties and reactivity of these nanoscale metal oxides. itia.infoacs.org
Integration in Novel Materials Synthesis Approaches
This compound serves as a building block or precursor in the synthesis of various novel materials due to its unique combination of a polyoxoanion framework and lithium cations. Its integration into new material synthesis is explored in several areas, from energy applications to advanced optical materials.
One approach involves using lithium tungstate (B81510) solutions to create nanostructured materials. For example, the hydrothermal treatment of mixed solutions of lithium tungstate and lithium sulfate (B86663) in an acidic medium leads to the formation of tungsten trioxide (WO₃) nanowires. mdpi.com Such nanomaterials are investigated for a variety of applications, including as potential anodic materials for lithium-ion batteries. mdpi.com
The metatungstate anion, [H₂W₁₂O₄₀]⁶⁻, can also function as a structural linker in the creation of complex hybrid materials. Research has demonstrated the synthesis of three-dimensional organic-inorganic compounds where the metatungstate cluster acts as a tetradentate linker, coordinating to metal ions to build novel, extended frameworks. researchgate.net
Furthermore, the incorporation of lithium into tungstate-based crystal structures is a key strategy for developing advanced functional materials. While not always starting from this compound directly, studies on related compounds highlight the importance of lithium. For instance, Li-doped cesium tungsten bronze (CsₓWO₃) nanocrystals have been synthesized using ammonium (B1175870) metatungstate as a tungsten source. The introduction of lithium as a cation dopant enhances the free carrier density within the nanocrystals, leading to superior near-infrared shielding performance, making them suitable for energy-efficient smart windows.
Q & A
Q. What are the standard protocols for preparing lithium metatungstate (LMT) solutions of specific densities in mineral separation experiments?
LMT solutions are prepared by dissolving LMT powder in deionized water. Density adjustments are achieved by either evaporating excess water (using a magnetic stirrer/heating plate at ≤100°C to avoid decomposition) or diluting with water. Glass beads pre-calibrated to float at target densities (e.g., 2.85 g/cm³) serve as visual indicators during evaporation . For reproducible results, use glass or plastic equipment to avoid contamination and ensure consistent temperature control during preparation.
Q. How does LMT compare to other heavy liquids (e.g., sodium polytungstate) in density separation efficiency for geological samples?
LMT offers advantages in non-toxicity and chemical stability compared to halogen-based heavy liquids. Studies show LMT achieves >95% separation efficiency for quartz and feldspar in the 180–250 μm grain size range at 2.85 g/cm³, with minimal particle agglomeration. However, its higher cost may necessitate recycling protocols for large-scale studies .
Q. What are the critical factors in ensuring reproducibility when using LMT for soil particle separation?
Key factors include:
- Sample preparation : Dry samples thoroughly to prevent density fluctuations.
- Mixing duration : Stir for ≥30 minutes to ensure uniform suspension.
- Temperature control : Maintain ambient lab temperature (±2°C) to avoid density drift.
- Calibration : Validate density weekly using pycnometry or calibrated glass beads .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported optimal LMT densities for separating uranium-contaminated soils (e.g., 2.8 g/cm³ vs. 2.95 g/cm³)?
Contradictions arise from variations in particle morphology and organic content. A stepwise approach is recommended:
- Perform pilot separations at 0.05 g/cm³ intervals (2.8–3.0 g/cm³).
- Quantify uranium recovery rates via ICP-MS and compare with particle size distribution data.
- Adjust density based on the target mineral’s settling velocity, calculated using Stokes’ law. Reference studies show 2.9 g/cm³ optimizes uranium recovery in heterogeneous soils .
Q. What methodologies validate the purity of LMT-separated mineral fractions when overlapping densities occur (e.g., zircon vs. rutile)?
Combine LMT separation with:
- Optical microscopy : Identify opaque vs. translucent grains post-separation.
- Raman spectroscopy : Differentiate minerals with similar densities (e.g., zircon [SiO₄] vs. rutile [TiO₂]).
- Magnetic susceptibility : Remove paramagnetic contaminants (e.g., ilmenite) using a Frantz separator .
Q. How do researchers statistically analyze LMT-based separation efficiency in multi-mineral systems?
Use the ribbon counting method to tally 100+ grains per sample. Calculate mineral percentages and apply Chi-square tests to compare observed vs. expected distributions. For complex mixtures, principal component analysis (PCA) can correlate density thresholds with mineralogical variability .
Q. What experimental controls are essential when integrating LMT with optically stimulated luminescence (OSL) sensitivity measurements?
- Blank controls : Process LMT-free samples to rule out solution-induced luminescence quenching.
- Cross-contamination checks : Rinse samples with deionized water 3× post-separation.
- Density verification : Re-measure solution density pre- and post-separation using a digital densimeter .
Methodological Optimization Questions
Q. How can LMT recycling protocols be optimized to reduce costs in long-term studies without compromising separation efficacy?
Implement a closed-loop system:
Q. What statistical frameworks address batch-to-batch variability in LMT-based experiments?
Apply linear mixed-effects models to account for:
- Fixed effects : Density, temperature.
- Random effects : Batch-specific variations (e.g., supplier lot differences). Include Tukey’s HSD post-hoc tests to identify significant outliers .
Cross-Disciplinary Applications
Q. How is LMT adapted for lithium-ion battery recycling studies involving NMC cathode materials?
LMT (2.95 g/cm³) separates graphite (buoyant) from NMC111 (sinking) in shredded battery waste. Post-separation, validate purity via SEM-EDS and electrochemical testing. Note that LMT’s aqueous nature requires post-processing drying at 60°C under inert gas to prevent cathode oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
